

JW480: A Potent and Selective Reference Compound for KIAA1363 Inhibition

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **JW480** as a reference inhibitor for the serine hydrolase KIAA1363 (also known as AADACL1 or NCEH1). KIAA1363 is a key enzyme in neutral ether lipid metabolism and has been identified as a therapeutic target in cancer due to its elevated activity in aggressive cancer cells.[1][2] This document summarizes experimental data, details key experimental protocols, and presents signaling pathways and workflows to objectively compare the performance of **JW480** with other available compounds.

Comparative Analysis of KIAA1363 Inhibitors

JW480 stands out as a highly potent, selective, and in vivo-active inhibitor of KIAA1363.[1] It was developed through medicinal chemistry efforts guided by activity-based protein profiling (ABPP).[1][2] The following table summarizes the available quantitative data for **JW480** and provides a qualitative comparison with other known KIAA1363 inhibitors.



Compound	Туре	IC50 (KIAA1363)	Selectivity	In Vivo Activity	Key Features
JW480	O-aryl carbamate	6-12 nM (in situ, human PC3 cells)[1] [3], 12 nM (in vitro, human PC3 cell lysate)[1], 20 nM (mouse brain)[3]	Excellent; minimal cross- reactivity with other serine hydrolases. [1][3] A single off-target (carboxyleste rase ES1) was noted in the brain proteome.[1]	Orally active; complete inhibition of KIAA1363 in mice.[1] Impairs prostate cancer tumor growth in vivo.[1][3]	Second- generation inhibitor with improved potency and selectivity.[1] Likely acts as an irreversible inhibitor.[1]
AS115	First- generation inhibitor	Not specified	Less selective than JW480	Reduces MAGE lipids in prostate cancer cells. [1]	Used in initial studies to define the role of KIAA1363 in neutral ether lipid metabolism.
WWL38	First- generation inhibitor	Not specified	Not specified	Not specified	Early-stage inhibitor.[1]
JW148	First- generation inhibitor	Not specified	Less selective than JW480	Reduces MAGE lipids in prostate cancer cells. [1]	Used in comparative studies with JW480.[1]

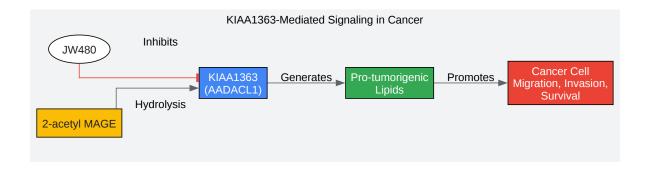


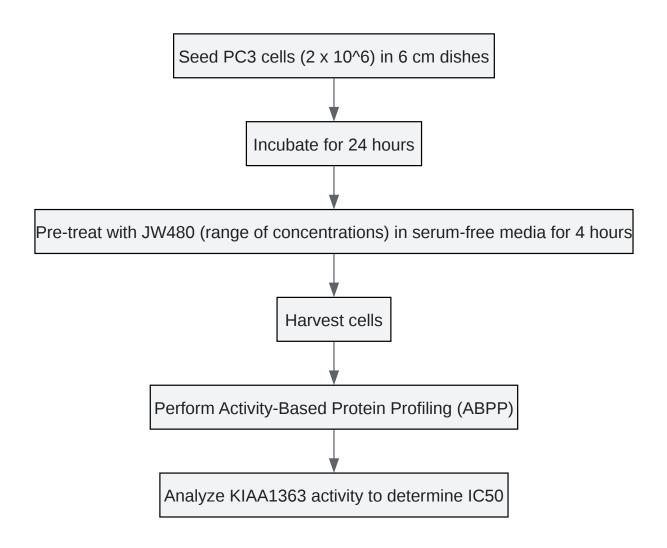
JW440	Second- generation inhibitor	Not specified	Improved selectivity over first-generation inhibitors.[1]	Not specified	A precursor to JW480, optimized for selectivity.[1]
JW464	Second- generation inhibitor	Not specified	Improved potency over first-generation inhibitors.[1]	Not specified	A precursor to JW480, optimized for potency.[1]
Paraoxon	Organophosp hate	IC50 of 17 nM (murine KIAA1363)[4]	Unspecific inhibitor	Not applicable for targeted studies	Used in studies to investigate the role of KIAA1363 in cholesterol ester hydrolysis.[4]

Mechanism of Action and Signaling Pathway

JW480 is believed to act as an irreversible inhibitor of KIAA1363 by carbamoylating the enzyme's active site serine nucleophile.[1] KIAA1363 is a key enzyme in the metabolism of neutral ether lipids (NELs), specifically in the hydrolysis of 2-acetyl monoalkylglycerol ethers (MAGEs).[1][5] The inhibition of KIAA1363 by **JW480** leads to a reduction in MAGE levels, which in turn impairs cancer cell migration, invasion, and survival.[1][2]







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